Nepetalic acid

Description

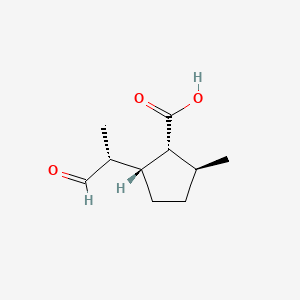

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-3-4-8(7(2)5-11)9(6)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)/t6-,7-,8+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTMAXSVLBZNEL-RBXMUDONSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1C(=O)O)C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200406 | |

| Record name | Nepetalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-06-1 | |

| Record name | (1R,2S,5R)-2-Methyl-5-[(1R)-1-methyl-2-oxoethyl]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepetalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepetalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of Nepetalic Acid Stereoisomers: A Technical Guide for Researchers

Abstract

Nepetalic acid, a cyclopentanoid monoterpene and the hydrolytic product of nepetalactone (B1678191), is a key compound in the study of insect repellents and feline attractants derived from the Nepeta genus. The stereochemistry of this compound is intrinsically linked to the biological activity of its parent lactones. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their structures, and the experimental methodologies for their elucidation. Detailed protocols for separation and characterization, alongside a comprehensive summary of spectroscopic and polarimetric data, are presented to aid researchers in the fields of natural product chemistry, chemical ecology, and drug development. Furthermore, the known mechanism of action for its insect repellent properties is visualized, offering insights into its biological function.

Introduction

The genus Nepeta, commonly known as catnip, produces a variety of iridoid monoterpenes, with nepetalactones being the most prominent. These compounds are renowned for their potent effects on both insects and felines. This compound is formed through the hydrolysis of nepetalactone and exists in various stereoisomeric forms, the distribution of which is dependent on the stereochemistry of the parent nepetalactone. The elucidation of these stereoisomers is crucial for understanding structure-activity relationships and for the development of novel, natural-product-based insect repellents. This guide aims to provide a comprehensive resource for the scientific community, detailing the structures of this compound stereoisomers and the analytical techniques required for their separation and characterization.

Stereoisomers of this compound

This compound possesses multiple chiral centers, giving rise to several stereoisomers. The stereochemistry is typically described in relation to the parent nepetalactones, which include cis,trans-(or Z,E)- and trans,cis-(or E,Z)-nepetalactone. The hydrolysis of these lactones under basic conditions opens the lactone ring to form the corresponding this compound salt, preserving the stereochemistry at the chiral centers. Subsequent acidification yields the free this compound.

The interconversion and relationship between the common nepetalactone isomers and their corresponding nepetalic acids are crucial for their separation and identification. The trans,cis-nepetalactone is known to be thermodynamically more stable and can be formed from the cis,trans-isomer through epimerization under basic conditions.

Experimental Protocols

The elucidation of this compound stereoisomers relies on a combination of separation and spectroscopic techniques. The following protocols provide detailed methodologies for these key experiments.

pH-Sensitive Separation of Nepetalactone Isomers via this compound Formation

This method leverages the differential hydrolysis rates of nepetalactone isomers to achieve separation. The cis,trans-isomer is more susceptible to hydrolysis under basic conditions, allowing for its conversion to the water-soluble this compound salt, while the trans,cis-isomer remains predominantly in the organic phase.

Protocol:

-

Dissolution: Dissolve catnip essential oil in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction with Base: Transfer the organic solution to a separatory funnel and add an aqueous solution of a mild inorganic base (e.g., 5% sodium bicarbonate).

-

Hydrolysis: Stir the biphasic mixture vigorously for several hours to facilitate the selective hydrolysis of cis,trans-nepetalactone to its corresponding sodium nepetalate, which will partition into the aqueous phase.

-

Phase Separation: Allow the layers to separate. The organic phase contains the enriched trans,cis-nepetalactone, while the aqueous phase contains the sodium salt of cis,trans-nepetalic acid.

-

Isolation of trans,cis-Nepetalactone: Wash the organic phase with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

-

Isolation of cis,trans-Nepetalic Acid: Carefully acidify the aqueous phase to approximately pH 3-4 with a dilute acid (e.g., 1M HCl).

-

Extraction of this compound: Extract the acidified aqueous phase with a fresh portion of an organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the organic extract containing the this compound over anhydrous sodium sulfate and evaporate the solvent to yield the purified cis,trans-nepetalic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the analysis of volatile compounds like this compound, which is typically derivatized to a more volatile ester form (e.g., methyl ester) prior to analysis.

Protocol:

-

Derivatization (Methylation): To a solution of the isolated this compound isomer in a suitable solvent (e.g., diethyl ether), add an excess of diazomethane (B1218177) solution dropwise until a persistent yellow color is observed. Allow the reaction to proceed for 10-15 minutes. Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Sample Preparation: Dilute the derivatized sample in a volatile solvent such as hexane (B92381) or dichloromethane.

-

GC-MS System:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min.

-

MS Detector: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the isolated stereoisomers.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.[1][2][3] Ensure the solution is free of particulate matter by filtering through a small plug of glass wool if necessary.[2]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Polarimetry

Optical rotation is a key physical property for differentiating between enantiomers.

Protocol:

-

Sample Preparation: Accurately weigh a sample of the purified this compound stereoisomer and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) to a precise concentration (c), typically in g/100 mL.[4]

-

Measurement:

-

Use a polarimeter with a sodium D-line light source (589 nm).

-

Calibrate the instrument with the pure solvent.

-

Fill a sample cell of a known path length (l) in decimeters (dm) with the sample solution.

-

Measure the observed rotation (α) at a specific temperature (T).

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α]TD = α / (l × c).[5]

Quantitative Data

The following table summarizes the key quantitative data for the characterization of this compound stereoisomers. (Note: Due to the limited availability of complete, experimentally verified data for all this compound stereoisomers in the public domain, this table is presented as a template. Researchers are encouraged to contribute to the population of this data).

| Stereoisomer | ¹H NMR (CDCl₃, 400 MHz) δ [ppm] (J [Hz]) | ¹³C NMR (CDCl₃, 100 MHz) δ [ppm] | Specific Rotation [α]TD (Solvent, c) |

| (cis,trans)-Nepetalic Acid | Data not available | Data not available | Data not available |

| (trans,cis)-Nepetalic Acid | Data not available | Data not available | Data not available |

| Other Isomers | Data not available | Data not available | Data not available |

Biological Activity and Signaling Pathway

The primary recognized biological activity of this compound and its parent nepetalactones is insect repellency. Recent studies have elucidated the molecular mechanism underlying this effect.

Mechanism of Insect Repellency

Nepetalactone and, by extension, this compound, act as insect repellents by activating the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in insects.[6] TRPA1 is a non-selective cation channel that functions as a sensor for noxious and irritant chemicals.[6] The activation of this receptor in sensory neurons of insects triggers an aversive behavioral response, leading to repellency.[6] Importantly, while catnip iridoids activate insect TRPA1, they do not activate the human ortholog, which supports their use as safe, natural insect repellents.[6]

Conclusion

The stereoisomers of this compound are pivotal to the biological activity associated with the Nepeta genus. Their accurate elucidation requires a multi-faceted approach combining selective chemical separation with advanced spectroscopic and polarimetric techniques. This guide provides a foundational framework of experimental protocols and a summary of the current understanding of their biological mechanism of action. Further research is warranted to fully characterize all stereoisomers of this compound and to populate a comprehensive database of their quantitative analytical data. Such efforts will undoubtedly accelerate the development of new and effective natural products for various applications, including pest management and pharmaceuticals.

References

The intricate biosynthetic pathway of nepetalic acid in Nepeta cataria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetalic acid, a fascinating iridoid monoterpene, is a key intermediate in the biosynthesis of nepetalactones, the compounds responsible for the characteristic effects of catnip (Nepeta cataria) on felines and its potent insect-repellent properties. The elucidation of its biosynthetic pathway has revealed a specialized metabolic network involving a series of unique enzymatic reactions. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in Nepeta cataria, detailing the enzymatic steps from the universal precursor geranyl pyrophosphate (GPP) to the formation of nepetalactone (B1678191) stereoisomers. It includes a summary of quantitative data, detailed experimental protocols for key analytical and molecular techniques, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound and its lactone derivatives, nepetalactones, in Nepeta cataria originates from the methylerythritol 4-phosphate (MEP) pathway, which supplies the universal C10 precursor for monoterpenes, geranyl pyrophosphate (GPP)[1][2]. The subsequent transformation of GPP into the various stereoisomers of nepetalactone is a multi-step process localized within the glandular trichomes of the plant[1][2]. This pathway involves a cascade of enzymatic reactions including hydrolysis, oxidation, reductive cyclization, and stereoselective conversions.

The key enzymatic steps are as follows:

-

Geraniol (B1671447) Formation: The pathway initiates with the hydrolysis of GPP to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) [1][2][3].

-

Sequential Oxidation: Geraniol undergoes a two-step oxidation to form the reactive dialdehyde, 8-oxogeranial. The first step is the hydroxylation of geraniol to 8-hydroxygeraniol, catalyzed by the cytochrome P450 enzyme Geraniol-8-hydroxylase (G8H) [1][2][3][4]. Subsequently, 8-hydroxygeraniol oxidoreductase (HGO) oxidizes 8-hydroxygeraniol to 8-oxogeranial[1][2][3][4].

-

Reductive Cyclization and the Birth of the Iridoid Skeleton: The formation of the characteristic iridoid skeleton is a pivotal step catalyzed by Iridoid Synthase (ISY) . ISY mediates the 1,4-reduction of 8-oxogeranial to a reactive 8-oxocitronellyl enol intermediate[1][2][3][4].

-

Stereoselective Cyclization and Nepetalactol Formation: The reactive enol intermediate is then captured and guided into specific stereochemical configurations by a suite of enzymes. A Major-Latex Protein-Like (MLPL) enzyme directs the cyclization towards the formation of the (S)-cis,trans-nepetalactol isomer[1][2][3][4]. Concurrently, Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) enzymes, specifically NEPS3 and NEPS4, catalyze the formation of (S)-cis,cis-nepetalactol and (S)-trans,cis-nepetalactol isomers, respectively[1][2].

-

Final Oxidation to Nepetalactone: The various nepetalactol stereoisomers are then oxidized by other NAD-dependent NEPS enzymes, such as NEPS1 and NEPS5, to yield the corresponding stable nepetalactone lactones[1][2]. This compound exists in equilibrium with its cyclic lactone form, nepetalactone.

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway provides crucial insights into the efficiency and regulation of this metabolic network. This section summarizes key quantitative data from biochemical assays of pathway enzymes and metabolite analyses in Nepeta species.

Table 1: Steady-State Kinetic Parameters of Iridoid Synthase (ISY)

The catalytic efficiency of Iridoid Synthase is a critical determinant of the flux through the iridoid pathway. The following table presents the kinetic constants for ISY from Nepeta mussinii, a close relative of N. cataria.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| NmISY2 | 8-oxogeranial | 7.3 ± 0.7 | 0.60 ± 0.02 | [1] |

| NmISY2 | NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | [1] |

Table 2: Metabolite Concentrations in Different Nepeta cataria Genotypes

The accumulation of this compound and related iridoids can vary significantly between different genotypes of N. cataria. This table provides a snapshot of the concentrations of key iridoids in various plant lines.

| Genotype | This compound (mg/100g DW) | Nepetalactam (mg/100g DW) | Dihydronepetalactone (mg/100g DW) | Reference |

| CR9 | 863.6 | 19.1 | - | |

| UK.9 | 728.8 - 660.0 | - | - | |

| CR5 | 728.8 - 660.0 | 13.9 - 16.9 | 10.3 - 12.1 | |

| CR9 x CR3 | 728.8 - 660.0 | - | - | |

| UK.2 | - | 25.5 | 8.3 | |

| CR1 | - | 19.1 | 8.9 | |

| CR2.3 | - | 13.9 - 16.9 | 10.3 - 12.1 | |

| CR2 | - | 13.9 - 16.9 | 10.3 - 12.1 | |

| CR3 | - | 13.9 - 16.9 | - | |

| CIT | 11.9 | 2.8 | - | |

| Data presented as ranges where applicable across different harvests. |

Table 3: Relative Abundance of Nepetalactone Isomers in Nepeta cataria Essential Oil

The stereochemical outcome of the biosynthetic pathway is reflected in the relative abundance of different nepetalactone isomers.

| Compound | Relative Peak Area (%) | Reference |

| cis,trans-Nepetalactone | 70 - 98 | |

| trans,cis-Nepetalactone | 1 - 20 | |

| Dihydronepetalactone | 1 - 5 | |

| Nepetalic Anhydride | 1 - 3 | |

| Caryophyllene | 1 - 8 | |

| Values represent typical ranges found in various studies and can be influenced by chemotype and environmental factors. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced molecular and analytical techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Biochemical Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize the enzymes of the this compound pathway.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from the glandular trichomes of young N. cataria leaves.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequences of the target genes (e.g., GES, G8H, HGO, ISY, MLPL, NEPS) by PCR using gene-specific primers.

-

Clone the amplified fragments into a suitable expression vector (e.g., pET-28a(+) for E. coli expression) containing an N- or C-terminal purification tag (e.g., His6-tag).

-

-

Heterologous Expression in E. coli:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression construct.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 12-18 hours.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Desalt and concentrate the purified protein using ultrafiltration.

-

-

Enzyme Assays:

-

GES Assay: Incubate the purified GES with GPP in a suitable buffer and analyze the formation of geraniol by GC-MS.

-

G8H and HGO Assays: These assays are often performed in coupled reactions. For G8H, incubate the enzyme (typically as microsomes for P450s) with geraniol and a P450 reductase in the presence of NADPH. For HGO, incubate with 8-hydroxygeraniol and NAD(P)+. Analyze the products by GC-MS or LC-MS.

-

ISY Assay: Incubate purified ISY with 8-oxogeranial and NADPH. Monitor the consumption of NADPH spectrophotometrically at 340 nm or analyze the formation of nepetalactol and iridodial (B1216469) isomers by GC-MS[1].

-

MLPL and NEPS Assays: These assays are typically performed in coupled reactions with ISY. Incubate ISY, MLPL, and/or NEPS enzymes with 8-oxogeranial and necessary cofactors (NADPH for ISY, NAD+ for oxidizing NEPS). Analyze the stereoisomeric profile of the resulting nepetalactols and nepetalactones by GC-MS[5].

-

Virus-Induced Gene Silencing (VIGS) in Nepeta cataria

Objective: To investigate the in vivo function of genes in the this compound biosynthetic pathway.

Protocol:

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene's coding sequence.

-

Clone the fragment into the pTRV2 (Tobacco Rattle Virus) VIGS vector.

-

A fragment of a gene that produces a visible phenotype when silenced, such as Phytoene desaturase (PDS) or Magnesium chelatase subunit H (ChlH), is often co-silenced as a visual marker[2].

-

-

Agrobacterium tumefaciens Transformation:

-

Transform competent A. tumefaciens (e.g., strain GV3101) with the pTRV1 and the pTRV2-gene construct plasmids separately by electroporation.

-

Select for transformed colonies on LB agar (B569324) plates containing appropriate antibiotics.

-

-

Agroinfiltration:

-

Grow separate overnight cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs.

-

Pellet the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to a final OD600 of 1.0 for each strain.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio and incubate at room temperature for 3-4 hours.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves of 3-4 week old N. cataria plants using a needleless syringe[2].

-

-

Phenotyping and Metabolite Analysis:

-

Grow the infiltrated plants for 3-4 weeks until the silencing phenotype (e.g., photobleaching for PDS or ChlH) is visible in the upper, newly developed leaves[2].

-

Harvest the silenced and control (e.g., empty vector) leaf tissues.

-

Extract metabolites and analyze the levels of this compound, nepetalactones, and other intermediates by GC-MS or LC-MS/MS.

-

Quantification of this compound and Intermediates by LC-MS/MS

Objective: To accurately quantify the absolute concentrations of this compound and its precursors in N. cataria tissues.

Protocol:

-

Sample Preparation:

-

Flash-freeze a known weight of N. cataria leaf tissue in liquid nitrogen and grind to a fine powder.

-

Extract the metabolites with a suitable solvent (e.g., 80% methanol) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

-

Vortex and sonicate the mixture to ensure complete extraction.

-

Centrifuge to pellet cell debris and filter the supernatant.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for acidic compounds like this compound.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each analyte and the internal standard. For this compound, this would involve selecting the deprotonated molecule [M-H]- as the precursor ion and identifying characteristic fragment ions.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve using a series of standard solutions of the pure analytes of known concentrations, each containing the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Determine the concentration of the analytes in the plant extracts by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Regulation

The biosynthesis of this compound, like other specialized metabolic pathways in plants, is likely under tight regulatory control, influenced by developmental cues and environmental stimuli. While the specific signaling pathways governing this compound biosynthesis in Nepeta cataria are not yet fully elucidated, it is hypothesized that jasmonate signaling plays a significant role, as is common for the regulation of terpenoid biosynthesis in response to herbivory and other stresses. Further research using transcriptomics and functional genomics approaches is needed to uncover the transcription factors and signaling cascades that modulate the expression of the biosynthetic genes and, consequently, the production of this compound and nepetalactones.

Conclusion

The biosynthetic pathway of this compound in Nepeta cataria is a testament to the evolutionary ingenuity of plant specialized metabolism. The recruitment and functional diversification of enzymes from different families have led to the creation of a unique metabolic route for the production of bioactive iridoids. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the intricacies of this pathway. Future research directions include the complete kinetic characterization of all pathway enzymes, the elucidation of the regulatory networks governing the pathway, and the application of this knowledge for the metabolic engineering of this compound and nepetalactone production in heterologous systems for agricultural and pharmaceutical applications.

References

Natural sources and distribution of nepetalic acid in the Nepeta genus

An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalic Acid in the Nepeta Genus

Introduction

The genus Nepeta, a prominent member of the Lamiaceae family, encompasses approximately 300 species of aromatic perennial herbs.[1][2] These plants are of significant phytochemical interest due to their production of a diverse array of secondary metabolites, including flavonoids, phenolic acids, and terpenoids.[3][4] Among these, the most characteristic compounds are the iridoid monoterpenes, particularly nepetalactones and their derivatives.[1] this compound, a hydrolytic derivative of nepetalactone (B1678191), is a bioactive iridoid that has garnered interest for its potential applications.[5] This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound within the Nepeta genus, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Distribution of this compound

This compound is not uniformly distributed across the Nepeta genus. Its presence and concentration are dependent on the species, genotype, and even the specific plant organ. While nepetalactones are the more commonly studied volatile compounds, this compound is a significant, less volatile iridoid found in several species.

Documented Nepeta Species Containing this compound

Several species have been identified as sources of this compound and its derivatives:

-

Nepeta cataria (Catnip): This is the most studied species, and various genotypes have been evaluated for their iridoid content. It can produce this compound in significant quantities.[5][6]

-

Nepeta nuda (Naked Catmint): This species is a notable accumulator of this compound, particularly in its inflorescences.[7]

-

Nepeta caesarea [5]

-

Nepeta nuda ssp. albiflora [5]

-

Nepeta curviflora (Syrian Catmint): A novel derivative, the methyl acetal (B89532) of this compound, was isolated from this species, indicating its potential as a source of unique this compound analogues.[3][8]

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different species and genotypes. The accumulation of these metabolites is also influenced by harvest time and environmental conditions.[5] A study evaluating 34 genotypes of Nepeta cataria provides the most detailed quantitative data available.

| Nepeta Species/Genotype | Plant Part | This compound Concentration (mg/100g dry biomass) | Reference |

| Nepeta cataria 'CR9' | Aerial Parts | 863.6 (Average over multiple harvests) | [5] |

| Nepeta cataria 'UK.9' | Aerial Parts | ~728.8 | [5] |

| Nepeta cataria 'CR5' | Aerial Parts | ~660.0 - 728.8 | [5] |

| Nepeta cataria 'CR9 x CR3' | Aerial Parts | ~660.0 - 728.8 | [5] |

| Nepeta cataria 'CL1' | Aerial Parts | 11.9 | [5] |

| Nepeta nuda | Inflorescences | Reported as having high accumulation | [7] |

| Nepeta curviflora | Aerial Parts | Yielded this compound methyl acetal (20 mg from 1.2 kg extract) | [3] |

Biosynthesis of this compound

This compound is formed via the hydrolysis of nepetalactone.[5] Therefore, its biosynthesis is intrinsically linked to the iridoid pathway that produces nepetalactones. This pathway begins with geranyl pyrophosphate (GPP) from the methylerythritol phosphate (B84403) (MEP) pathway and involves a series of enzymatic steps.[2][9]

The key steps involve the conversion of GPP to 8-oxogeranial, which is then cyclized by iridoid synthase (ISY) to form nepetalactol, the universal precursor to iridoids in Nepeta.[10][11] Nepetalactol is subsequently oxidized to form various nepetalactone stereoisomers.[9][12] Finally, nepetalactone can be hydrolyzed to yield this compound.

Experimental Protocols

The isolation and quantification of this compound require specific methodologies due to its chemical properties. Unlike the volatile nepetalactones often analyzed via GC-MS of essential oils, this compound is less volatile and requires liquid chromatography for accurate analysis.

Extraction and Isolation

The choice of extraction method depends on the target compounds. For a comprehensive analysis of iridoids including this compound, solvent extraction is preferred over hydrodistillation.

Protocol: Solvent Extraction of Iridoids (Adapted from[3][5])

-

Plant Material Preparation: Air-dry the aerial parts of the Nepeta species at room temperature and grind them into a fine powder.

-

Defatting (Optional but Recommended): To remove non-polar compounds like fats and waxes, first extract the ground plant material with a non-polar solvent such as petroleum ether or hexane (B92381) for several hours to a week at room temperature. Discard the solvent.[3]

-

Primary Extraction:

-

Extract the defatted plant residue with ethanol (B145695) or methanol (B129727) (e.g., 1:10 w/v) at room temperature. For exhaustive extraction, this process can be repeated multiple times (e.g., five times for seven days each).[3]

-

Alternatively, for faster screening, extract a known amount of biomass (e.g., 0.2 g) with a smaller volume of ethanol (e.g., 20 mL) using sonication for a defined period (e.g., 30 minutes).[5]

-

-

Solvent Removal: Combine the ethanol/methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a gummy crude extract.

-

Fractionation (for Isolation):

-

The crude extract can be partitioned between solvents of different polarities (e.g., water and n-butanol) to separate compounds based on polarity.[3]

-

Subject the desired fraction to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) for further purification.[3]

-

Monitor fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the target compound.

-

-

Final Purification: Preparative HPLC or further column chromatography may be required to obtain pure this compound or its derivatives.[3]

References

- 1. Secure Verification [radar.ibiss.bg.ac.rs]

- 2. benchchem.com [benchchem.com]

- 3. A study of the chemical constituents of <i>Nepeta curviflora</i> from Jordan - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of Nepetalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of nepetalic acid, a monoterpenoid of significant interest in natural product chemistry and drug development. This document compiles available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of this and similar natural products.

Introduction to this compound

This compound is a cyclopentanoid monoterpene and a key intermediate in the biosynthesis of nepetalactone (B1678191), the active component in catnip (Nepeta cataria) responsible for its characteristic effects on felines. The structural elucidation and unambiguous characterization of this compound are crucial for its synthesis, derivatization, and the exploration of its potential pharmacological activities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about its molecular structure, functional groups, and connectivity.

Spectroscopic Data for this compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound, along with experimental data for its methyl acetal (B89532), are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment (Proposed) |

| ~9.7 | d | H-1' (Aldehyde) |

| ~2.5 - 2.8 | m | H-1 |

| ~2.3 - 2.5 | m | H-2' |

| ~1.8 - 2.1 | m | H-2, H-5 |

| ~1.4 - 1.7 | m | H-3, H-4 |

| ~1.1 | d | C(2')-CH₃ |

| ~1.0 | d | C(5)-CH₃ |

| ~12.0 | br s | COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment (Proposed) |

| ~205 | C-1' (Aldehyde) |

| ~180 | C=O (Carboxylic Acid) |

| ~50 | C-1 |

| ~48 | C-2' |

| ~45 | C-5 |

| ~40 | C-2 |

| ~35 | C-4 |

| ~33 | C-3 |

| ~15 | C(2')-CH₃ |

| ~14 | C(5)-CH₃ |

Table 3: Experimental NMR Data for this compound Methyl Acetal [1]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |

| 1 | 107.5 | 4.73, d, 8.5 |

| 3 | 39.5 | 1.45, m |

| 4 | 41.8 | 2.15, m |

| 5 | 25.9 | 1.55, m / 1.65, m |

| 6 | 34.4 | 1.25, m / 1.85, m |

| 7 | 38.4 | 1.95, m |

| 8 | 49.4 | 2.35, m |

| 9 | 178.5 | - |

| 10 | 21.5 | 0.95, d, 7.0 |

| 11 | 15.8 | 0.99, d, 7.0 |

| OMe | 55.2 | 3.35, s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorptions for this compound are expected to arise from the carboxylic acid and aldehyde moieties.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~1760 | Strong | C=O stretch (Carboxylic Acid, monomer) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid, dimer) |

| ~1725 | Strong | C=O stretch (Aldehyde) |

| 2820 and 2720 | Medium, Sharp | C-H stretch (Aldehyde) |

| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid) |

The experimental IR spectrum of this compound methyl acetal shows characteristic bands at 2955, 1725, 1460, 1380, 1100, and 1040 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆O₃), the expected molecular weight is approximately 184.11 g/mol .

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z (amu) | Adduct/Fragment |

| 185.1172 | [M+H]⁺ |

| 207.0991 | [M+Na]⁺ |

| 183.1027 | [M-H]⁻ |

| 167.1072 | [M+H-H₂O]⁺ |

| 139 | [M-COOH]⁺ |

| 111 | Further fragmentation |

High-resolution mass spectrometry (HRMS) of this compound methyl acetal established its molecular formula as C₁₂H₂₀O₄[1].

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of this compound and related compounds.

Isolation of this compound

A common method for obtaining this compound involves the hydrolysis of nepetalactone, which is readily available from catnip oil.

-

Extraction of Nepetalactone: Extract catnip oil from the plant material (Nepeta cataria) via steam distillation.

-

Hydrolysis: Dissolve the extracted catnip oil in a suitable water-immiscible organic solvent. Add an aqueous solution of an inorganic base (e.g., sodium hydroxide).

-

Reaction: Stir the biphasic mixture vigorously at room temperature to facilitate the hydrolysis of nepetalactone to sodium nepetalate.

-

Separation: Separate the aqueous phase containing the sodium nepetalate from the organic phase.

-

Acidification: Carefully acidify the aqueous phase to a pH of approximately 3-4 with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate and form this compound.

-

Extraction and Purification: Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

-

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method for GC-MS that provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is frequently used, which typically provides information about the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like this compound.

This diagram outlines the logical progression from the raw plant material to the final structural confirmation of the target compound, highlighting the central role of various spectroscopic techniques. Each step is crucial for obtaining a pure sample and acquiring the high-quality data necessary for unambiguous characterization.

References

A Technical Guide to the Role of Nepetalic Acid and Related Iridoids in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants of the Nepeta genus are prolific producers of iridoid monoterpenes, most notably nepetalactone (B1678191), the compound renowned for its effects on felines and its potent insect-repellent properties. This technical guide delves into the biosynthesis and function of these iridoids in plant defense. While the role of nepetalactone as a volatile organic compound (VOC) in direct defense against herbivores is well-documented, the function of its hydrolysis product, nepetalic acid, remains largely unexplored. This document synthesizes the current understanding of the iridoid biosynthetic pathway, summarizes the quantitative data on the defensive efficacy of these compounds, and details the experimental protocols for their analysis. Furthermore, it contextualizes this system within the canonical jasmonic acid (JA) signaling pathway, the primary hub for herbivore defense signaling in many plants. We highlight the significant knowledge gap concerning the potential endogenous signaling role of this compound and propose experimental workflows to investigate this intriguing possibility, offering a roadmap for future research in plant defense mechanisms and natural product discovery.

Biosynthesis of this compound in Nepeta

The defensive compounds in Nepeta species are products of the iridoid biosynthesis pathway, a specialized branch of terpene metabolism. The pathway begins with geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions converts GPP into various nepetalactone stereoisomers.[1][2] this compound is not a direct product of this enzymatic cascade but is rather formed through the subsequent hydrolysis of nepetalactone.[3]

The key steps in the biosynthesis of nepetalactone are:

-

Geraniol (B1671447) Synthesis: Geranyl pyrophosphate (GPP) is converted to geraniol by the enzyme geraniol synthase (GES).[1]

-

Oxidation: Geraniol undergoes oxidation to 8-oxogeranial through the sequential action of geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidase (HGO).[1]

-

Cyclization: The critical cyclization step is catalyzed by iridoid synthase (ISY), which converts 8-oxogeranial into nepetalactol stereoisomers.[1][4] The stereochemical outcome is further influenced by major latex protein-like (MLPL) enzymes.[1][2]

-

Final Oxidation: Finally, nepetalactol-related short-chain dehydrogenase/reductase (NEPS) enzymes oxidize the nepetalactol isomers to produce the corresponding stable nepetalactone isomers.[1][2][4]

-

Hydrolysis: this compound is formed from the hydrolysis of the nepetalactone lactone ring.[3]

References

An In-depth Technical Guide to the Chemical Properties and Physical Constants of Nepetalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalic acid, a monoterpenoid derived from the essential oil of plants belonging to the Nepeta genus, notably catnip (Nepeta cataria), is a compound of increasing interest in the scientific community. As a hydrolysis product of nepetalactone (B1678191), the well-known cat attractant and insect repellent, this compound shares a similar structural backbone and exhibits a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties and physical constants of this compound, detailed experimental protocols for its preparation, and an exploration of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical and Physical Properties

This compound is a bicyclic monoterpene characterized by a cyclopentane (B165970) ring structure. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| CAS Number | 524-06-1 | [1] |

| Synonyms | This compound, (1'R)-Nepetalic acid, 2-(1-Formylethyl)-5-methylcyclopentanecarboxylic acid | [1][2][3] |

Table 2: Physical Constants of this compound

| Property | Value | Conditions | Source |

| Melting Point | 67 °C | [4] | |

| 74.00 to 75.00 °C | @ 760.00 mm Hg | [3] | |

| Boiling Point | 315.44 °C | @ 760.00 mm Hg (estimated) | [3] |

| Solubility | Water: 2018 mg/L | @ 25 °C (estimated) | [3] |

| pKa (predicted) | 4.59 (Strongest Acidic) | ||

| logP (o/w) | 1.409 (estimated) | [3] |

Table 3: Spectral Data Proxies for this compound

| Property | Adduct | m/z | Predicted CCS (Ų) | Source |

| Collision Cross Section | [M+H]⁺ | 185.11722 | 141.4 | [5] |

| [M+Na]⁺ | 207.09916 | 147.7 | [5] | |

| [M-H]⁻ | 183.10266 | 143.5 | [5] |

Experimental Protocols

Preparation of this compound from cis,trans-Nepetalactone

This protocol details the hydrolysis of cis,trans-nepetalactone to yield this compound, followed by its purification.

Materials:

-

cis,trans-Nepetalactone

-

Tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Petroleum ether

Procedure:

-

A solution of cis-trans-nepetalactone in 5 mL of tetrahydrofuran (THF) is treated with a solution of 1.0 g of sodium hydroxide in 5 mL of water. This initially results in a two-phase mixture that becomes a yellow solution.[4]

-

After 1 hour, the basic solution is extracted twice with 20 mL aliquots of fresh ethyl acetate.[4]

-

The aqueous layer from this extraction is then acidified drop-wise with 1N HCl to a pH of 3, at which point it turns into a white heterogeneous mixture.[4]

-

The solvent is removed under vacuum, resulting in a yellow oil.[4]

-

The yellow oil is triturated with 100 mL of petroleum ether and allowed to crystallize into a white solid upon standing.[4]

-

The white solid is filtered, washed with 20 mL of cold petroleum ether, and dried under high vacuum to afford this compound.[4]

Biological Activity and Signaling Pathways

The biological activities of this compound are an emerging area of research. While its precursor, nepetalactone, is a known insect repellent, the specific mechanisms of action for this compound are not as well-defined. However, recent studies on nepetalactone provide strong indications of the likely signaling pathways involved, which may also be relevant for this compound due to their structural similarities.

Interaction with Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

The insect repellent effect of catnip and its active component, nepetalactone, has been shown to be mediated through the activation of the insect isoform of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6] TRPA1 is a non-selective cation channel that functions as a sensor for irritant and pungent compounds.[6][7] Activation of TRPA1 in insects leads to aversive behaviors, effectively repelling them from the source of the compound.

Given that this compound is a hydrolysis product of nepetalactone and retains the core iridoid structure, it is plausible that it also interacts with the TRPA1 channel. This interaction would likely involve the binding of this compound to the channel, leading to its opening and subsequent cation influx, which triggers a neuronal response perceived as irritating by the insect.

Conclusion

This compound presents a compelling subject for further investigation in the fields of chemical ecology, pharmacology, and drug development. This guide has consolidated the currently available data on its chemical and physical properties and provided a detailed protocol for its synthesis. While the precise signaling pathways of this compound are still under investigation, the established mechanism of its precursor, nepetalactone, offers a strong hypothetical framework centered on the TRPA1 channel. Future research should focus on obtaining experimental spectral data for this compound and elucidating its specific molecular interactions to fully realize its potential in various applications.

References

- 1. (1R,2S,5R)-2-Methyl-5-((1R)-1-methyl-2-oxoethyl)cyclopentanecarboxylic acid | C10H16O3 | CID 5486616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1'R)-Nepetalic acid | C10H16O3 | CID 12313272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 524-06-1 [thegoodscentscompany.com]

- 4. US7776912B2 - Acetals of this compound and method of preparation - Google Patents [patents.google.com]

- 5. PubChemLite - (1'r)-nepetalic acid (C10H16O3) [pubchemlite.lcsb.uni.lu]

- 6. The irritant receptor TRPA1 mediates the mosquito repellent effect of catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Silico Prediction of Nepetalic Acid Receptor Binding Sites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Nepetalic acid, a monoterpenoid derived from the volatile oils of Nepeta species, exhibits significant biological activity, including potent insect repellency. This activity is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key nociceptor in insects. Understanding the molecular interactions between this compound and the TRPA1 receptor is crucial for the development of novel, effective, and safe insect repellents. This technical guide outlines a comprehensive in silico workflow to predict the binding sites and interaction energies of this compound with the insect TRPA1 receptor. It provides an overview of computational methodologies, detailed protocols for their implementation, and a framework for interpreting the resulting data. The guide combines established computational techniques, including homology modeling, molecular docking, and molecular dynamics simulations, to provide a robust predictive model for ligand-receptor interactions.

Introduction

This compound is a bicyclic monoterpene and a hydrolysis product of nepetalactone (B1678191), the primary active compound in catnip (Nepeta cataria). While best known for its effects on felines, the iridoids from Nepeta species are potent insect repellents, in some cases demonstrating greater efficacy than the synthetic compound DEET.[1][2] The primary molecular target for the insect-repellent effect of nepetalactone and its derivatives is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[3]

TRPA1 is a non-selective cation channel that functions as a polymodal sensor for noxious chemical and physical stimuli, including pungent natural compounds, environmental irritants, and temperature changes.[4][5] Activation of TRPA1 in insects triggers aversive behaviors, forming the basis of the repellent effect.

In silico, or computational, methods are indispensable in modern drug and pesticide discovery. They accelerate the identification of lead compounds, elucidate mechanisms of action, and reduce the costs associated with experimental screening.[6] By modeling the interaction between this compound and the TRPA1 receptor, we can predict binding affinity, identify key interacting amino acid residues, and generate hypotheses for designing more potent derivatives. This guide provides a detailed workflow for achieving these predictions.

Target Receptor: The TRPA1 Ion Channel

TRPA1 is a homotetrameric ion channel, with each subunit comprising six transmembrane helices (S1-S6) and large intracellular N- and C-termini. The S1-S4 helices form a voltage sensor-like domain, while the S5-S6 helices and the intervening pore loop constitute the ion permeation pathway.[7][8] The channel is activated by a wide range of electrophilic compounds, which typically act by covalently modifying highly reactive cysteine residues in the intracellular N-terminal domain.[9][10] However, non-electrophilic agonists are also known to activate the channel, suggesting the presence of distinct ligand-binding pockets.[5]

The insect TRPA1 channel is the validated target for nepetalactone-induced repellency.[3] Therefore, the predictive workflow will focus on the structure of an insect TRPA1, such as that from Drosophila melanogaster or Aedes aegypti.

In Silico Methodologies for Binding Site Prediction

A multi-step computational approach is proposed to provide a comprehensive analysis of the this compound-TRPA1 interaction. This workflow integrates several powerful in silico techniques.

Proposed Computational Workflow

The logical flow of the predictive analysis is designed to start with structural preparation and move towards detailed simulation and energy calculations, providing progressively finer insights into the binding interaction.

Caption: Proposed in silico workflow for predicting this compound binding to TRPA1.

Data Presentation: Biological Activity & Predicted Binding Metrics

Quantitative data is essential for evaluating the potential of this compound. The following tables summarize known biological efficacy and the types of predictive data generated from the in silico workflow.

Biological Activity of Nepeta-derived Compounds

This table presents experimentally determined quantitative data on the biological activity of this compound and related compounds from Nepeta species.

| Compound/Extract | Bioassay | Organism | Result | Reference |

| This compound | Growth Inhibition | Botrytis cinerea | 85% reduction at 250 µg/mL | [11] |

| This compound | Toxicity (LC₅₀) | Aphis gossypii | 82 µg/mL | [11] |

| N. cataria Oil | Repellency (RD₅₀) | Anopheles gambiae | 0.081 - 0.091 mg/cm² | [2] |

| N. cataria Oil | Repellency (RD₅₀) | Culex quinquefasciatus | 0.074 - 0.34 mg/cm² | [2] |

| N. cataria Oil | Spatial Repellency | Aedes aegypti | >95% repellency at 15.7 µg/cm² | [1][12] |

LC₅₀: Lethal concentration for 50% of the population. RD₅₀: Repellent dose for 50% of the population.

Predicted In Silico Binding Metrics (Illustrative)

This table illustrates the type of quantitative data that would be generated from the proposed computational workflow. The values are representative and serve as a template for reporting results from a molecular docking and simulation study.

| Ligand | Predicted Binding Site | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residues |

| This compound | Pore Domain (S5-S6) | -8.2 | -55.7 ± 5.2 | Phe909, Ser873, Ile946 |

| This compound | N-Terminus (Cys Pocket) | -6.5 | -41.3 ± 6.8 | Cys621, Cys665, Lys668 |

| Nepetalactone | Pore Domain (S5-S6) | -7.9 | -51.9 ± 4.9 | Phe909, Ser873, Met915 |

| DEET (Control) | Pore Domain (S5-S6) | -7.1 | -45.1 ± 7.1 | Ser873, Val875 |

Note: Docking scores and binding free energies are relative measures of binding affinity, with more negative values indicating stronger predicted binding.

Experimental Protocols

Detailed and reproducible protocols are critical for both computational and experimental validation studies.

In Silico Experimental Protocol

This protocol details the steps outlined in the computational workflow (Section 3.1).

-

Receptor Structure Preparation:

-

Objective: Obtain a high-quality 3D structure of the target insect TRPA1 channel.

-

Procedure:

-

Search the Protein Data Bank (PDB) for an experimental structure of Drosophila or Aedes TRPA1.

-

If an experimental structure is unavailable, perform homology modeling.[11][13] Use a high-resolution structure of a related channel (e.g., human TRPA1, PDB: 3J9P) as a template.[3]

-

Utilize modeling software like MODELLER or Swiss-Model.

-

Prepare the receptor structure: add hydrogen atoms, assign correct protonation states for titratable residues (e.g., His, Asp, Glu), and perform energy minimization to relieve steric clashes using a molecular mechanics force field (e.g., AMBER, CHARMM).

-

-

-

Ligand Structure Preparation:

-

Objective: Generate a low-energy 3D conformation of this compound.

-

Procedure:

-

Obtain the 2D structure of this compound.

-

Convert to a 3D structure using software like Avogadro or ChemDraw.

-

Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94).

-

Assign appropriate partial charges (e.g., Gasteiger charges).

-

-

-

Binding Site Prediction:

-

Objective: Identify potential ligand-binding pockets on the TRPA1 structure.

-

Procedure:

-

-

Molecular Docking:

-

Objective: Predict the preferred binding pose and affinity of this compound within the identified pockets.

-

Procedure:

-

Use docking software such as AutoDock Vina or Glide.[16]

-

Define a grid box encompassing the predicted binding site on the receptor.

-

Perform the docking simulation, allowing for ligand flexibility.

-

Analyze the resulting poses based on their docking scores and clustering. Select the lowest-energy, most populated cluster for further analysis.

-

Visualize the best pose to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.).

-

-

-

Molecular Dynamics (MD) Simulation & Binding Free Energy Calculation:

-

Objective: Evaluate the stability of the docked complex and calculate a more accurate binding free energy.

-

Procedure:

-

Use the best-docked pose as the starting structure for an MD simulation using software like GROMACS or AMBER.[9][17]

-

Embed the protein-ligand complex in a simulated lipid bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.

-

Run the simulation for an extended period (e.g., 100-200 nanoseconds) to observe the dynamics of the interaction.

-

Analyze the trajectory for stability (RMSD) and specific interactions over time.

-

Use the simulation trajectory to calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

-

In Vitro Validation Protocol: Whole-Cell Patch-Clamp Electrophysiology

In vitro validation is essential to confirm the functional consequences of the predicted binding.

-

Objective: To measure the activation of TRPA1 channels by this compound in a cellular system.[18][19]

-

Procedure:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK-293 cells) that does not endogenously express TRPA1. Transiently transfect these cells with a plasmid encoding the target insect TRPA1 channel.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes with a resistance of 3–5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell configuration on a transfected cell.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply voltage ramps (e.g., from -80 mV to +80 mV over 1 second) to measure current-voltage relationships.

-

Perfuse the cell with an extracellular solution containing a specific concentration of this compound.

-

Record the resulting inward and outward currents, which indicate channel activation.

-

-

Data Analysis: Quantify the current density (pA/pF) elicited by this compound. Perform dose-response analysis to determine the half-maximal effective concentration (EC₅₀).

-

Visualization of the TRPA1 Signaling Pathway

Upon activation by an agonist like this compound, the TRPA1 channel opens, initiating a signaling cascade that results in a cellular response. In an insect nociceptive neuron, this leads to an aversive signal.

Caption: Agonist-induced signaling cascade through the insect TRPA1 channel.

Conclusion and Future Directions

This guide presents a systematic in silico strategy for predicting the binding interactions between this compound and the insect TRPA1 receptor. By combining homology modeling, molecular docking, and molecular dynamics, this workflow can generate robust hypotheses about binding sites, affinity, and the specific molecular determinants of interaction. The predicted quantitative metrics, when correlated with experimental biological activity, can guide the rational design of new this compound derivatives with enhanced potency and specificity as insect repellents. Future work should focus on performing these simulations on multiple insect TRPA1 orthologs to identify conserved binding features and using the resulting models to screen virtual libraries of novel compounds, accelerating the discovery of next-generation natural repellents.

References

- 1. Repellency Assessment of Nepeta cataria Essential Oils and Isolated Nepetalactones on Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repellent activity of catmint, Nepeta cataria, and iridoid nepetalactone isomers against Afro-tropical mosquitoes, ixodid ticks and red poultry mites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Drug Repurposing Algorithm Targeting TRPA1 Calcium Channel as a Potential Therapeutic Solution for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress on TRPA1 in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potential novel insect TRPV channel modulators by homology modeling, binding mode analysis, virtual screening studies and chemical optimization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Molecular architecture and gating mechanisms of the Drosophila TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative contributions of TRPA1 and TRPV1 channels in the activation of vagal bronchopulmonary C-fibres by the endogenous autacoid 4-oxononenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 13. mdpi.com [mdpi.com]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 17. mdpi.com [mdpi.com]

- 18. A TRPA1-dependent mechanism for the pungent sensation of weak acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nepetalic Acid Extraction from Catnip Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepetalic acid, a key iridoid monoterpene found in catnip (Nepeta cataria), is a valuable natural product with potential applications in drug development and as a precursor for the synthesis of other bioactive compounds, including the potent insect repellent nepetalactone (B1678191). This document provides detailed protocols for the extraction and isolation of this compound from catnip leaves. The primary method involves the initial extraction of the essential oil, rich in nepetalactone, followed by the hydrolysis of nepetalactone to yield this compound. Methodologies for steam distillation, solvent extraction, and supercritical CO₂ extraction are presented, along with a protocol for the chemical conversion and purification of this compound.

Introduction

Catnip (Nepeta cataria), a perennial herb of the mint family (Lamiaceae), is well-known for producing a variety of volatile iridoid terpenes. Among these, nepetalactone isomers are the most abundant and are responsible for the characteristic behavioral effects in felines and notable insect-repellent properties. This compound is a naturally occurring constituent of catnip oil and can also be readily formed by the hydrolysis of nepetalactone.[1][2][3] The ability to efficiently extract and isolate this compound is crucial for further research into its bioactivity and for its use as a chemical intermediate. This application note outlines robust laboratory-scale protocols for its extraction and purification.

Data Presentation

The yield and composition of extracts from catnip leaves can vary significantly depending on the extraction method, plant cultivar, and processing conditions. The following tables summarize quantitative data reported in the literature.

Table 1: Comparison of Extraction Methods for Catnip Essential Oil

| Extraction Method | Typical Yield (% of dry plant weight) | Key Components | Reference |

| Steam Distillation | ~0.3% | Nepetalactone, this compound, other terpenes | [4] |

| Diethyl Ether Extraction | ~11.2% (crude extract) | Nepetalactone, this compound, other plant metabolites | [4] |

| Supercritical CO₂ Extraction | Not specified, but noted as a viable alternative | Nepetalactone and other volatile compounds | [4][5] |

Table 2: Composition of Catnip Essential Oil (Steam Distillation)

| Component | Percentage of Oil | Reference |

| Nepetalactone | 40-50% | [4] |

| This compound | 33% | [4] |

| Neutral Fraction | 14% | [4] |

Table 3: this compound Content in a High-Yielding Catnip Genotype

| Genotype | This compound Content (mg/100g of dry biomass) | Reference |

| CR9 | 863.6 | [3] |

Experimental Protocols

Protocol 1: Extraction of Catnip Essential Oil by Steam Distillation

This protocol describes the extraction of the volatile oil from dried catnip leaves, which serves as the starting material for this compound isolation.

Materials and Equipment:

-

Dried catnip leaves

-

Distilled water

-

Steam distillation apparatus (heating mantle, boiling flask, biomass flask, condenser, receiving flask/separatory funnel)

-

Organic solvent (e.g., Toluene (B28343), Diethyl Ether)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Preparation: Weigh approximately 100 g of dried catnip leaves and place them into the biomass flask of the steam distillation apparatus.

-

Distillation: Add sufficient distilled water to the boiling flask and heat to boiling. Pass steam through the catnip leaves. The steam will volatilize the essential oils.[6]

-

Collection: Condense the vapor (steam and volatilized oils) using a condenser and collect the distillate in a receiving flask or separatory funnel. Continue the distillation until no more oil is observed in the condensate (typically 2-3 hours).

-

Extraction: The collected distillate will consist of an aqueous layer and an oily layer (catnip essential oil). To maximize recovery, saturate the aqueous layer with NaCl to decrease the solubility of the oil.

-

Extract the entire distillate with an organic solvent (e.g., 3 x 50 mL of toluene or diethyl ether).[4][6]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude catnip essential oil.

Protocol 2: Isolation of this compound via Hydrolysis of Nepetalactone

This protocol details the conversion of nepetalactone in the essential oil to this compound and its subsequent isolation.

Materials and Equipment:

-

Crude catnip essential oil (from Protocol 1)

-

Saturated sodium bicarbonate (NaHCO₃) solution or 10% Sodium Hydroxide (NaOH) solution[6][7][8]

-

Organic solvent (e.g., Toluene, Diethyl Ether)

-

Separatory funnel

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄), 5% solution

-

pH indicator paper or pH meter

-

Beakers and flasks

-

Filtration apparatus (e.g., Büchner funnel)

-

Distilled water

Procedure:

-

Extraction of Acidic Components: Dissolve the crude catnip oil in an appropriate volume of an organic solvent like toluene.

-

Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release the carbon dioxide gas that evolves.[7] The this compound present in the oil and formed from the hydrolysis of nepetalactone will react with the base to form its water-soluble sodium salt.[6]

-

Allow the layers to separate. The top organic layer contains the remaining nepetalactone and other neutral compounds, while the bottom aqueous layer contains the sodium nepetalate.

-

Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic components.

-

Acidification and Precipitation: Combine all aqueous extracts. Slowly add 5% HCl or H₂SO₄ to the aqueous solution while stirring until the pH reaches approximately 4.5.[9] this compound will precipitate out of the solution as an oil or a solid.[7]

-

Isolation: If the this compound precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, it can be extracted with an organic solvent (e.g., diethyl ether), followed by drying and evaporation of the solvent.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Protocol 3: Supercritical CO₂ (scCO₂) Extraction of Catnip Oil

This advanced method offers a clean and efficient way to extract catnip oil, which can then be processed according to Protocol 2.

Materials and Equipment:

-

Dried and ground catnip leaves

-

Supercritical Fluid Extraction (SFE) system

-

High-purity CO₂

-

Optional: Co-solvent (e.g., ethanol)

Procedure:

-

Sample Preparation: Dry catnip leaves to a moisture content below 10% and grind to a consistent particle size (e.g., 0.5-1.0 mm).[5]

-

SFE System Setup: Load the ground catnip into the extraction vessel of the SFE system.

-

Extraction Parameters: Set the desired extraction conditions. Typical parameters can range from:

-

Pressure: 200-400 bar[5]

-

Temperature: 40-60 °C[5]

-

CO₂ Flow Rate: 2-5 L/min[5]

-

Co-solvent (optional): 2-10% ethanol (B145695) can be added to modify the polarity of the supercritical fluid.[5]

-

-

Extraction Process: The extraction can be performed in a dynamic mode (continuous flow of scCO₂) or a combination of static (soaking) and dynamic periods.[5]

-

Collection: The scCO₂ containing the extracted oil is passed into a separator where the pressure and temperature are reduced. This causes the CO₂ to return to its gaseous state, leaving the catnip oil extract behind.[5]

-

The collected oil can then be used in Protocol 2 for this compound isolation.

Visualizations

The following diagrams illustrate the chemical logic and experimental workflow for this compound extraction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Volatile Iridoid Terpenes in Nepeta cataria L. (Catnip) Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. supercriticalfluids.com [supercriticalfluids.com]

- 5. benchchem.com [benchchem.com]

- 6. DIY Kitty Crack: Ultra-potent Catnip Extract : 17 Steps (with Pictures) - Instructables [instructables.com]

- 7. gwern.net [gwern.net]

- 8. Nepetalactone [drugfuture.com]

- 9. US20060121134A1 - Methods of separating ZE-nepetalactone and EZ-nepetalactone from catnip oil - Google Patents [patents.google.com]

Application Notes and Protocols for the Total Synthesis of (1R,2S,5R)-Nepetalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and a proposed stereoselective total synthesis of (1R,2S,5R)-nepetalic acid. The outlined synthetic strategy is based on established methodologies for the synthesis of closely related iridoid monoterpenes, offering a robust pathway for obtaining the target molecule.

Introduction